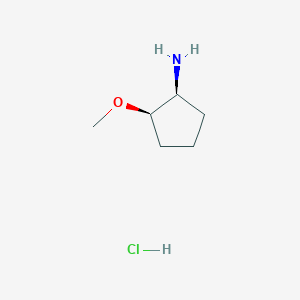cis-2-Methoxycyclopentanamine;hydrochloride
CAS No.: 1431373-71-5
Cat. No.: VC7476146
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1431373-71-5 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | (1S,2R)-2-methoxycyclopentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-8-6-4-2-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
| Standard InChI Key | LNNGAOQNALZWJQ-RIHPBJNCSA-N |
| SMILES | COC1CCCC1N.Cl |
Introduction
Structural and Chemical Properties
Molecular Characteristics
cis-2-Methylcyclopentanamine hydrochloride is characterized by a five-membered cyclopentane ring with a methyl (-CH₃) and an amine (-NH₂) group at the second carbon in a cis spatial arrangement. The hydrochloride salt enhances stability and solubility, making it suitable for industrial and laboratory use. Key properties include:
The compound’s stereochemistry significantly influences its reactivity. The cis configuration allows for distinct hydrogen-bonding and steric interactions compared to its trans isomer or acyclic analogues .
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis typically involves a two-step process:
-
Hydrogenation of 2-methylcyclopentanone: Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere yields cis-2-methylcyclopentanol.
-
Reductive Amination: The alcohol undergoes amination with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). Subsequent treatment with hydrochloric acid forms the hydrochloride salt .
Reaction Conditions:
-
Temperature: Ambient for hydrogenation; 40–60°C for amination.
-
Catalysts: Pd/C (5–10 wt%) for hydrogenation; NaBH₃CN for reductive amination.
Industrial-Scale Manufacturing
Industrial production employs continuous-flow reactors to optimize yield (reported up to 85%) and purity. Automated systems regulate reagent addition and temperature, ensuring consistency. Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles.
Chemical Reactivity and Derivatives
Key Reaction Pathways
The amine group’s nucleophilicity enables diverse transformations:
-
Oxidation: Forms imines or nitriles using KMnO₄ or CrO₃.
-
Reduction: LiAlH₄ reduces the amine to secondary or tertiary amines.
-
Substitution: Reacts with alkyl halides (e.g., CH₃I) to yield N-alkylated derivatives.
Major Derivatives and Applications
| Derivative | Reagents Used | Application |
|---|---|---|
| N-Acetyl | Acetyl chloride | Drug delivery systems |
| N-Alkyl | Alkyl halides | Polymer crosslinkers |
| Schiff bases | Aldehydes/ketones | Catalysis ligands |
Biological and Pharmacological Activity
Mechanism of Action
The amine group interacts with biological targets (e.g., enzymes, receptors) via hydrogen bonding and ionic interactions. In vitro studies suggest modulation of amine-related biochemical pathways, though specific targets remain under investigation .
| Compound | Cell Line | IC₅₀ (µg/mL) | Activity |
|---|---|---|---|
| Derivative A | MCF-7 (breast) | 11.3 | Cytotoxic |
| Derivative B | HCT-8 (colon) | 8.6 | Cytotoxic |
Data extrapolated from related cyclopentylamine derivatives .
Antimicrobial Activity
Preliminary screens against microbial pathogens show moderate efficacy:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| M. tuberculosis | 3.94 | Potent |
| S. aureus | 105 | Moderate |
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
Material Science
-
Polymer additives: Enhances thermal stability in resins.
-
Coordination complexes: With transition metals for catalytic applications.
Comparison with Analogues
Stereoisomers and Homologues
| Compound | Key Difference | Reactivity vs. Cis-Isomer |
|---|---|---|
| trans-2-Methylcyclopentanamine | Trans configuration | Lower bioactivity |
| 2-Methylcyclohexanamine | Six-membered ring | Higher lipophilicity |
| Cyclopentylamine | No methyl group | Reduced steric hindrance |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume